Ethyl 3-cyanobenzo[f]quinoline-4(3h)-carboxylate
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Overview
Description
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate is a heterocyclic compound that belongs to the quinoline family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoic acid derivatives with suitable reagents to form the quinoline core . The reaction conditions often include the use of acetic anhydride and ammonia solution under reflux .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the quinoline ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and anticancer activities.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects . The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Ethyl 3-cyanobenzo[f]quinoline-4(3H)-carboxylate can be compared with other quinoline derivatives, such as:
Quinazolinones: Known for their antimalarial and anticancer activities.
Quinolones: Widely used as antibiotics due to their ability to inhibit bacterial DNA gyrase.
Uniqueness
List of Similar Compounds
- Quinazolinones
- Quinolones
- Benzoxazinones
Properties
CAS No. |
18007-09-5 |
---|---|
Molecular Formula |
C17H14N2O2 |
Molecular Weight |
278.30 g/mol |
IUPAC Name |
ethyl 3-cyano-3H-benzo[f]quinoline-4-carboxylate |
InChI |
InChI=1S/C17H14N2O2/c1-2-21-17(20)19-13(11-18)8-9-15-14-6-4-3-5-12(14)7-10-16(15)19/h3-10,13H,2H2,1H3 |
InChI Key |
UDUPQJFRNMDWRK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C(C=CC2=C1C=CC3=CC=CC=C32)C#N |
Origin of Product |
United States |
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